Naphthalen-2-yl sulfamate
Description
Naphthalen-2-yl sulfamate is a sulfamate ester derivative featuring a naphthalene ring substituted at the 2-position. Structurally, the sulfamate group (–OSO₂NH₂) attached to the naphthalene ring confers both electronic and steric properties that influence reactivity and biological activity. Key synthetic routes involve palladium- or nickel-catalyzed coupling reactions with amines or boronic acids , while its derivatives have shown promise as steroid sulfatase (STS) inhibitors with nanomolar-level potency .
Properties
CAS No. |
57651-04-4 |
|---|---|
Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
naphthalen-2-yl sulfamate |
InChI |
InChI=1S/C10H9NO3S/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,11,12,13) |
InChI Key |
GQQGUUOAPRUTQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Palladium-Catalyzed C–N Cross-Coupling Reactions
Naphthalen-2-yl sulfamate participates in Pd-catalyzed amination with diverse nitrogen nucleophiles. A Pd/PCyp<sub>2</sub>Ar<sup>Xyl2</sup> system efficiently couples this compound with:
-
Anilines (e.g., N-phenylnaphthalen-1-amine, 97% yield)
-
Heteroarylamines (2-aminopyridine, 3-aminopyridine, 2-aminopyrimidine)
-
N-Heterocycles (pyrrole, pyrazole, carbazole)
Key Reaction Conditions:
Mechanistic Insight : DFT calculations confirm oxidative addition of the sulfamate as the rate-determining step, proceeding via a cationic Pd pathway in polar protic media .
Nickel-Catalyzed Suzuki–Miyaura Coupling
Ni-based systems enable biaryl synthesis from this compound and aryl boronic acids. The dppfNi<sup>II</sup>(o-tol)(Cl) precatalyst achieves near-quantitative yields under mild conditions:
Representative Substrates and Yields:
Activation Pathway : The Ni<sup>II</sup> precatalyst rapidly undergoes transmetalation and reductive elimination to generate active Ni<sup>0</sup> species, enabling efficient C–C bond formation .
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The sulfamate group facilitates triazole synthesis via click chemistry. For example:
-
6-(1-Phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate derivatives are synthesized using Cu(I) catalysis.
-
Yields exceed 85% under optimized conditions (CuI, Et<sub>3</sub>N, DMF, 60°C) .
Application : These triazole-sulfamate hybrids exhibit potent steroid sulfatase inhibition (IC<sub>50</sub> values as low as 15.97 nM) .
Hydrolysis and Substitution Reactions
This compound undergoes hydrolysis under acidic or enzymatic conditions to release naphthalen-2-ol and sulfate byproducts. This reactivity is exploited in prodrug design:
| Condition | Product | Application |
|---|---|---|
| Acidic (H<sub>3</sub>O<sup>+</sup>) | Naphthalen-2-ol + HSO<sub>4</sub><sup>−</sup> | Drug delivery |
| Enzymatic (sulfatases) | Bioactive naphthol derivatives | Cancer therapy |
Comparison with Similar Compounds
Table 1: Catalytic Performance of this compound vs. Analogues
*EWG = Electron-withdrawing groups. This compound exhibits lower solubility in toluene when bearing EWGs, necessitating longer reaction times . In contrast, naphthalen-1-yl sulfamate requires elevated temperatures for electron-donating substituents due to challenges in oxidative addition . Palladium-catalyzed amination of this compound with primary aliphatic amines achieves higher yields (e.g., 85% with benzylamine) compared to phenyl-derived sulfamates (~60%) .
Table 2: Inhibitory Potency of Sulfamate Derivatives
*Estimated from literature. While naphthalen-2-yl derivatives (e.g., 3L) exhibit lower potency than Irosustat, their modular synthesis allows for structural optimization . In contrast, dual STS/aromatase inhibitors like EMATE and 667-COUMATE achieve sub-nanomolar activity but lack selectivity, limiting therapeutic utility .
Structural and Electronic Effects
- Substituent Position : this compound’s 2-substitution pattern enhances steric accessibility in catalytic reactions compared to the 1-isomer, facilitating coupling with bulky nucleophiles (e.g., carbazoles) .
- Electron Density : Electron-donating groups on the naphthalene ring improve oxidative addition in nickel-catalyzed reactions but reduce solubility, whereas EWGs necessitate polar solvents for optimal yields .
- Biological Selectivity : Substituents like 1-phenyl-1,2,3-triazol-4-yl (in 3I–3L) enhance STS binding affinity by mimicking steroid substrates, a feature absent in simpler sulfamates like EMATE .
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